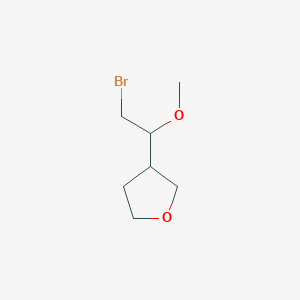

3-(2-溴-1-甲氧基乙基)恶唑烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(2-Bromo-1-methoxyethyl)oxolane" is not directly mentioned in the provided papers, but related compounds and reactions are discussed. For instance, the synthesis of 2-(1'-Bromoethyl)-2-(6'-methoxy-2'-naphtyl)-1,3-dioxolane is described, which shares a similar bromo and methoxyethyl functional group with the compound of interest . Additionally, the synthesis and polymerization of various dioxolane derivatives are explored, which may provide insights into the behavior and reactivity of the oxolane ring present in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of solvents and catalysts. For example, the synthesis of 2-(1'-Bromoethyl)-2-(6'-methoxy-2'-naphtyl)-1,3-dioxolane achieved an 85% yield under optimal conditions, indicating a successful strategy for introducing bromo and methoxyethyl groups onto a dioxolane ring . The polymerization of 2-methoxy-2-oxo-1,3,2-dioxaphospholane also provides a precedent for the manipulation of oxolane rings under controlled conditions .

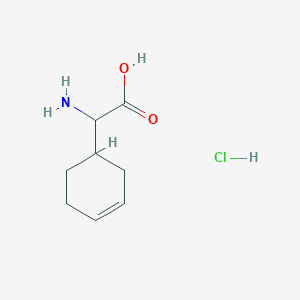

Molecular Structure Analysis

While the exact molecular structure of "3-(2-Bromo-1-methoxyethyl)oxolane" is not provided, the structure of similar compounds can be inferred. For instance, the crystal structure of 3-Bromo-5-tert-butyl-2-(methoxyethoxy)-2-phenylcyclohexanone oxime reveals a slightly distorted chair conformation for the six-membered ring, which may be analogous to the oxolane ring conformation . The importance of conformation is also highlighted in the synthesis and crystal structure of 2-Methoxy-benzoic Acid 2-Oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl Ester, where bond lengths suggest a conjugated system .

Chemical Reactions Analysis

The reactivity of oxolane and related compounds is demonstrated through various reactions. For example, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles leads to the formation of cyclopropane bis-lactones, indicating the potential for ring-opening and nucleophilic substitution reactions . The cationic polymerization of 2-(multimethoxy)phenyl-4-methylene-1,3-dioxolane derivatives suggests that the oxolane ring can undergo electrophilic attack, leading to ring-opening polymerization and cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(2-Bromo-1-methoxyethyl)oxolane" can be deduced from related compounds. The polymerization kinetics of 2-methoxy-2-oxo-1,3,2-dioxaphospholane, for example, provide rate constants for initiation and propagation, which are crucial for understanding the reactivity and stability of the oxolane ring . The crystal structure of related compounds, such as 3-Bromo-5-tert-butyl-2-(methoxyethoxy)-2-phenylcyclohexanone oxime, reveals intermolecular hydrogen bonding, which could influence the compound's solubility and melting point .

科学研究应用

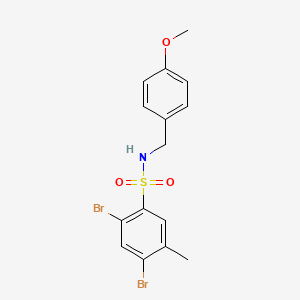

光动力疗法应用

一项研究深入探讨了用含有席夫碱基的苯磺酰胺衍生物基团取代的新型锌酞菁化合物,这些化合物表现出高单线态氧量子产率的合成和表征。这些特性使这些化合物有望用于光动力疗法应用,特别是因为它们具有良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,这对癌症治疗中的 II 型机制至关重要(Pişkin, Canpolat, & Öztürk, 2020)。

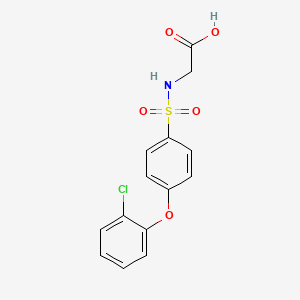

有机合成和聚合

有机合成研究已将环状硫酸盐用作 1-氨基环丙烷-1-羧酸衍生物不对称合成中的工具。相关化合物的对映异构体已被用作不对称烷基化牛津酮衍生的甘氨酸等价物中的“类环氧化物”合成子,突出了这些化合物在合成生物活性化合物和阐明其转化途径中的效用(Jakubowska, Żuchowski, & Kulig, 2015)。

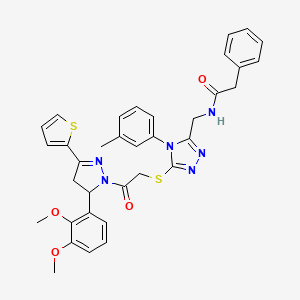

材料科学和纳米颗粒制造

一项关于来自杂二官能聚芴基砌块的发射调谐纳米颗粒增强亮度的研究利用了三配位配合物进行铃木-宫浦链增长聚合。这项研究强调了这些化合物在为纳米颗粒创造明亮而持久的荧光亮度方面的潜力,这对包括有机光伏电池和生物成像在内的各种应用至关重要(Fischer, Baier, & Mecking, 2013)。

属性

IUPAC Name |

3-(2-bromo-1-methoxyethyl)oxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-9-7(4-8)6-2-3-10-5-6/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIMNEHZPGSOKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CBr)C1CCOC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromo-1-methoxyethyl)oxolane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(methylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2504530.png)

![2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2504544.png)

![N-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2504548.png)